1-Azido-2-chloro-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-2-chloro-4-methylbenzene: is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azide group (-N₃) attached to a benzene ring substituted with a chlorine atom at the 2-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azido-2-chloro-4-methylbenzene typically involves the diazotization of 2-Chloro-4-methylaniline followed by the substitution of the diazonium group with an azide ion. The reaction conditions generally include the use of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt, which is then treated with sodium azide (NaN₃) to yield the desired azide compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-2-chloro-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions:
Common Reagents and Conditions:
Substitution Reactions: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: Copper (I) salts as catalysts in the presence of alkynes.
Major Products Formed:
Substitution Reactions: Alkyl azides.
Reduction Reactions: Primary amines.
Cycloaddition Reactions: Triazoles.
Scientific Research Applications
1-Azido-2-chloro-4-methylbenzene has a wide range of applications in scientific research, including:
Biology: The compound is used in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.
Mechanism of Action
The mechanism of action of 1-Azido-2-chloro-4-methylbenzene primarily involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal. This reactivity is exploited in click chemistry for the efficient and selective formation of covalent bonds between molecules . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being conjugated or synthesized.
Comparison with Similar Compounds
- 2-Chlorophenyl azide
- 4-Methylphenyl azide
- Phenyl azide
Comparison: 1-Azido-2-chloro-4-methylbenzene is unique due to the presence of both chlorine and methyl substituents on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. Compared to 2-Chlorophenyl azide and 4-Methylphenyl azide, the dual substitution pattern in this compound can lead to different steric and electronic effects, making it a valuable compound for specific synthetic applications .
Properties
Molecular Formula |
C7H6ClN3 |
---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
1-azido-2-chloro-4-methylbenzene |
InChI |
InChI=1S/C7H6ClN3/c1-5-2-3-7(10-11-9)6(8)4-5/h2-4H,1H3 |
InChI Key |
BVYAGEFXIFEARI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=[N+]=[N-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.